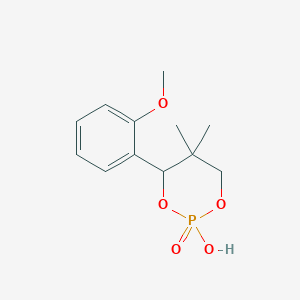
4-(4-piperidin-1-ylpiperidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-piperidin-1-ylpiperidin-1-yl)aniline is an organic compound that features a benzene ring substituted with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-piperidin-1-ylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted piperidines and aminobenzenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(4-piperidin-1-ylpiperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidin-1-ylbenzonitrile: Similar structure but with a nitrile group instead of an amine.
1-(4-Pyridyl)piperidine: Contains a pyridine ring instead of a benzene ring.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Features a piperazine ring in addition to the piperidine moiety
Uniqueness
4-(4-piperidin-1-ylpiperidin-1-yl)aniline is unique due to its dual piperidine substitution on the benzene ring, which imparts specific chemical and biological properties that are distinct from its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H25N3 |
|---|---|
Molekulargewicht |
259.39 g/mol |
IUPAC-Name |
4-(4-piperidin-1-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C16H25N3/c17-14-4-6-15(7-5-14)19-12-8-16(9-13-19)18-10-2-1-3-11-18/h4-7,16H,1-3,8-13,17H2 |
InChI-Schlüssel |
BGWCYMGSMOHUJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(4-Imidazo[1,2-a]pyridin-7-yl-pyridin-2-yl)-propan-2-one](/img/structure/B8717635.png)
